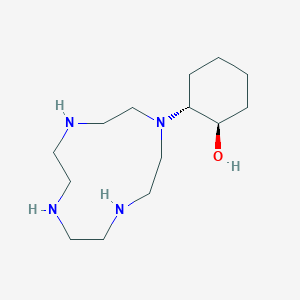
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tetraazacyclododecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.
Attachment of the Tetraazacyclododecane Moiety: This step involves the reaction of the cyclohexanol intermediate with a tetraazacyclododecane derivative under suitable conditions, such as using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclohexane ring or the tetraazacyclododecane moiety.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group or the nitrogen atoms of the tetraazacyclododecane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone or cyclohexanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
Coordination Chemistry: The tetraazacyclododecane moiety can act as a ligand for metal ions, forming stable complexes with applications in catalysis and materials science.
Biology
Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving metal ions.
Medicine
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, such as metal chelation therapy.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as metal ions. The tetraazacyclododecane moiety can coordinate with metal ions, affecting their reactivity and stability. This interaction can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
1,4,7,10-Tetraazacyclododecane: A macrocyclic compound with four nitrogen atoms.
Uniqueness
The uniqueness of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol lies in its combination of a cyclohexane ring with a hydroxyl group and a tetraazacyclododecane moiety. This structure provides unique chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
163977-10-4 |
|---|---|
Fórmula molecular |
C14H30N4O |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1,4,7,10-tetrazacyclododec-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O/c19-14-4-2-1-3-13(14)18-11-9-16-7-5-15-6-8-17-10-12-18/h13-17,19H,1-12H2/t13-,14-/m1/s1 |
Clave InChI |
CKOAICAMEYFWNM-ZIAGYGMSSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N2CCNCCNCCNCC2)O |
SMILES canónico |
C1CCC(C(C1)N2CCNCCNCCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


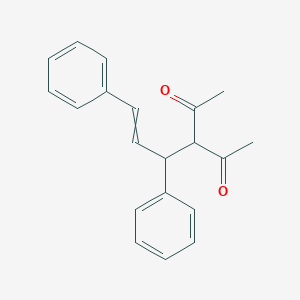


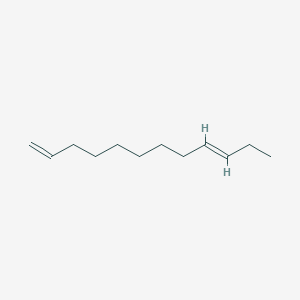
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)

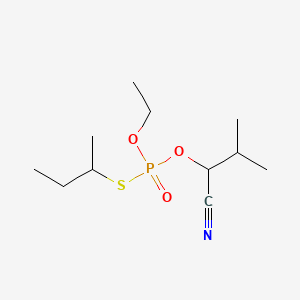
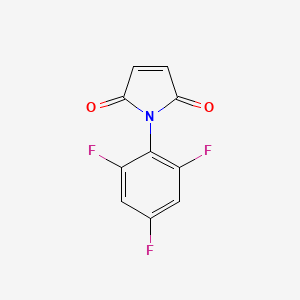


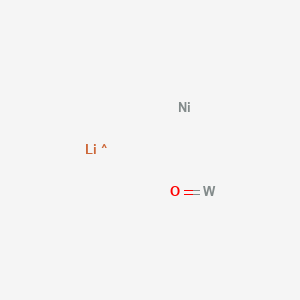
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
